molecular formula C14H21N5O4S B215286 1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine

1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine

Katalognummer B215286
Molekulargewicht: 355.42 g/mol
InChI-Schlüssel: MSJMUVBNIHKQSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine, also known as NPS-2143, is a small molecule inhibitor that targets the calcium-sensing receptor (CaSR). The CaSR is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis and various physiological processes. NPS-2143 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and cardiovascular disorders.

Wirkmechanismus

1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine works by selectively inhibiting the CaSR, which is a key regulator of calcium homeostasis and various physiological processes. The CaSR is activated by changes in extracellular calcium levels and triggers a cascade of intracellular signaling pathways that regulate cell function. This compound binds to the CaSR and prevents its activation, leading to a reduction in intracellular calcium signaling and downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to inhibit cell growth and induce apoptosis by reducing intracellular calcium levels. In osteoporosis, this compound has been shown to increase bone density and reduce bone resorption by inhibiting osteoclast activity. In cardiovascular disorders, this compound has been shown to reduce blood pressure and improve cardiac function by inhibiting smooth muscle contraction and reducing cardiac hypertrophy.

Vorteile Und Einschränkungen Für Laborexperimente

1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has several advantages for lab experiments, including its high selectivity and potency for the CaSR. However, this compound also has some limitations, including its poor solubility in water and limited bioavailability in vivo. These limitations can be addressed by using appropriate solvents and delivery methods.

Zukünftige Richtungen

There are several future directions for research on 1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine, including:
1. Development of more potent and selective CaSR inhibitors based on the structure of this compound.
2. Investigation of the role of CaSR in other diseases and conditions, such as diabetes and neurological disorders.
3. Development of novel delivery methods for this compound to improve its bioavailability and efficacy in vivo.
4. Investigation of the potential synergistic effects of this compound with other drugs or therapies in the treatment of various diseases.

Synthesemethoden

1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 4-bromopyridine with piperazine to form 4-(1-piperazinyl)pyridine. The resulting compound is then reacted with 3-chloro-4-pyridinesulfonyl chloride to form 4-[3-(4-pyridinyl) sulfonyl]piperazine. Finally, the nitration of this compound using nitric acid and acetic anhydride yields this compound.

Wissenschaftliche Forschungsanwendungen

1-Nitro-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the CaSR. In osteoporosis, this compound has been shown to increase bone density and reduce bone resorption by inhibiting the CaSR. In cardiovascular disorders, this compound has been shown to reduce blood pressure and improve cardiac function by inhibiting the CaSR.

Eigenschaften

Molekularformel

C14H21N5O4S

Molekulargewicht

355.42 g/mol

IUPAC-Name

1-nitro-4-(3-piperidin-1-ylsulfonylpyridin-4-yl)piperazine

InChI

InChI=1S/C14H21N5O4S/c20-19(21)17-10-8-16(9-11-17)13-4-5-15-12-14(13)24(22,23)18-6-2-1-3-7-18/h4-5,12H,1-3,6-11H2

InChI-Schlüssel

MSJMUVBNIHKQSY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)[N+](=O)[O-]

Kanonische SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.